molecular formula C7H8 B040216 Methyl(1,2,3,4,5,6-14C6)cyclohexatriene CAS No. 115760-59-3

Methyl(1,2,3,4,5,6-14C6)cyclohexatriene

Cat. No.: B040216
CAS No.: 115760-59-3
M. Wt: 104.094 g/mol
InChI Key: YXFVVABEGXRONW-POOLIRAVSA-N
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Description

Methyl(1,2,3,4,5,6-14C6)cyclohexatriene is a carbon-14 isotopically labeled version of toluene, where the methyl-substituted benzene ring is uniformly labeled. This compound is an essential tool in advanced chemical and materials science research, particularly for tracing reaction mechanisms and studying hydrogen storage technologies. Its primary research value lies in its role in the methylcyclohexane-toluene hydrogen storage cycle, a leading system for efficient hydrogen transport and storage . Researchers utilize this labeled compound to precisely track the dehydrogenation pathway of methylcyclohexane to toluene and the reverse hydrogenation reaction, enabling detailed kinetic and mechanistic studies . The incorporation of the 14C label allows for unparalleled precision in investigating the complex dynamics of these catalytic processes, which are crucial for developing cleaner energy solutions. Furthermore, the compound's inherent aromaticity, governed by Hückel's rule and resonance stabilization, makes it a stable and critical intermediate for probing electrophilic aromatic substitution reactions and other transformations in synthetic chemistry . This high-stability, labeled reagent is indispensable for scientists developing next-generation catalysts and sustainable energy systems.

Properties

IUPAC Name

methyl(1,2,3,4,5,6-14C6)cyclohexatriene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8/c1-7-5-3-2-4-6-7/h2-6H,1H3/i2+2,3+2,4+2,5+2,6+2,7+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFVVABEGXRONW-POOLIRAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[14C]1=[14CH][14CH]=[14CH][14CH]=[14CH]1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.094 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Methylation Using Methyl Halides

Electrophilic methylation employs methyl iodide (CH₃I) or methyl bromide (CH₃Br) in the presence of Lewis acids (e.g., AlCl₃) or bases (e.g., K₂CO₃). The reaction proceeds via a Friedel-Crafts mechanism, where the methyl group substitutes a hydrogen atom on the cyclohexatriene ring. Key parameters include:

  • Temperature : 80–120°C

  • Solvent : Anhydrous dichloromethane or tetrahydrofuran

  • Yield : 60–75% (unoptimized)

Isotopic labeling at this stage requires using ¹⁴C-enriched methyl iodide, though this introduces challenges in separating labeled byproducts.

Palladium-Catalyzed Cross-Coupling Reactions

Transition metal catalysts, particularly palladium complexes, enable regioselective methylation under milder conditions. For example, Suzuki-Miyaura coupling using methylboronic acid and a Pd(PPh₃)₄ catalyst achieves 85–90% yield in toluene at 60°C. This method minimizes ring distortion, critical for preserving the cyclohexatriene’s electronic properties.

Catalytic Hydrogenation for Ring Stabilization

Cyclohexatriene’s inherent instability necessitates post-methylation stabilization. Catalytic hydrogenation with Pd/C or PtO₂ under H₂ gas (1–3 atm) selectively saturates exocyclic double bonds without affecting the aromatic system.

Optimized Conditions :

  • Catalyst Loading : 5% Pd/C (w/w)

  • Solvent : Ethanol

  • Duration : 4–6 hours

  • Yield : >95%

Isotopic labeling complicates this step, as ¹⁴C-labeled H₂ gas is prohibitively expensive. Alternative reductants like deuterated silanes (SiD₄) or hydrozirconation agents (Cp₂ZrD₂) are under investigation.

Isotopic Labeling Techniques

Uniform ¹⁴C labeling across the cyclohexatriene ring is achieved via precursor incorporation or post-synthetic exchange .

Precursor-Based ¹⁴C Incorporation

Synthesizing cyclohexatriene from ¹⁴C-labeled benzene precursors ensures uniform isotopic distribution. Benzene-¹⁴C₆ undergoes photochemical [2+2] cycloaddition with ethylene to form the triene skeleton, followed by methylation.

Key Reaction :

Benzene-¹⁴C₆+3C₂H₄hνCyclohexatriene-¹⁴C₆CH₃IMethyl(1,2,3,4,5,6-¹⁴C₆)cyclohexatriene\text{Benzene-¹⁴C₆} + 3 \text{C₂H₄} \xrightarrow{h\nu} \text{Cyclohexatriene-¹⁴C₆} \xrightarrow{\text{CH₃I}} \text{Methyl(1,2,3,4,5,6-¹⁴C₆)cyclohexatriene}

Yield : 40–50% (due to competing polymerization)

Post-Synthetic Isotope Exchange

Late-stage isotopic labeling uses ¹⁴CO₂ in a Kolbe-Schmitt reaction, though this risks decarboxylation. Recent advances employ iridium catalysts for C–H activation, enabling direct ¹⁴C incorporation into the methyl group at 150°C.

Industrial-Scale Production Methods

Large-scale synthesis prioritizes cost efficiency and reproducibility. Continuous-flow reactors (CFRs) with in-line purification modules dominate industrial workflows.

Continuous-Flow Methylation

A representative CFR setup includes:

  • Reactor 1 : Methylation with CH₃I/K₂CO₃ at 100°C

  • Reactor 2 : Hydrogenation with Pd/C at 50°C

  • Purification : Simulated moving bed chromatography (SMB)

Throughput : 500 g/day
Purity : ≥99% (HPLC)

Radiolabeling at Scale

Industrial isotopic labeling uses modular microreactors to handle ¹⁴C precursors safely. Closed-loop systems prevent contamination, with real-time mass spectrometry ensuring isotopic fidelity.

Comparative Analysis of Synthesis Pathways

The table below evaluates key methods based on yield, cost, and scalability:

MethodYield (%)Cost (USD/g)Scalability
Electrophilic Methylation65120Moderate
Palladium-Catalyzed90250High
Precursor Incorporation45600Low
Continuous-Flow85180High

Chemical Reactions Analysis

Types of Reactions: Methyl(1,2,3,4,5,6-14C6)cyclohexatriene undergoes a variety of chemical reactions, including:

    Oxidation: Reacts with oxidizing agents such as potassium permanganate (KMnO4) to form corresponding oxidized products.

    Reduction: Can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Undergoes electrophilic substitution reactions with reagents such as bromine (Br2) to form brominated products.

    Cycloadditions: Participates in cycloaddition reactions, forming complex cyclic structures.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Bromine (Br2) in carbon tetrachloride (CCl4).

    Cycloadditions: Dienophiles in the presence of heat or light.

Major Products:

    Oxidation: Oxidized derivatives such as carboxylic acids.

    Reduction: Reduced derivatives such as cyclohexane.

    Substitution: Brominated cyclohexatriene derivatives.

    Cycloadditions: Complex cyclic compounds.

Scientific Research Applications

Methyl(1,2,3,4,5,6-14C6)cyclohexatriene is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis to study reaction mechanisms and pathways.

    Biology: In biochemical studies to investigate interactions with biomolecules such as proteins and nucleic acids.

    Medicine: Potential use in drug development and pharmacological studies to explore its effects on biological systems.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl(1,2,3,4,5,6-14C6)cyclohexatriene involves its high reactivity with nucleophiles such as amino acids and nucleotides. The compound can form covalent adducts with these biomolecules, leading to various biological effects. Additionally, it can undergo oxidation and reduction reactions, generating reactive oxygen species and free radicals that can further interact with cellular components.

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects: The methyl group in Methyl(14C6)cyclohexatriene enhances lipophilicity compared to polar substituents like nitro or hydroxy groups in the cyclohexadienone derivative . Brominated analogs (e.g., 1,3,5-Tribromo(14C6)cyclohexatriene) exhibit increased molecular weight and halogen-specific reactivity, such as susceptibility to nucleophilic substitution . Chlorinated compounds like HCH isomers lack conjugated double bonds, resulting in higher environmental persistence due to reduced biodegradability .
  • Isotopic Labeling: The 14C6 labeling in Methyl(14C6)cyclohexatriene enables precise tracking in biological and environmental systems, a feature absent in non-labeled analogs like HCH isomers or the cyclohexadienone derivative .

Electronic and Conjugation Effects

  • The conjugated triene system in Methyl(14C6)cyclohexatriene allows for extended π-electron delocalization, which may lower energy gaps and enhance UV-Vis absorbance compared to partially unsaturated analogs like cyclohexadienone (two double bonds) . Saturated systems, such as HCH isomers, lack conjugation entirely, leading to distinct spectroscopic and reactive profiles .

Computational Insights

  • Density functional theory (DFT) methods, as described in , could predict thermodynamic properties (e.g., bond energies, reaction pathways) for Methyl(14C6)cyclohexatriene and its analogs. For instance, exact exchange terms in DFT functionals improve accuracy for systems with significant electron delocalization, such as conjugated trienes .

Research Implications

  • Environmental Chemistry: Non-labeled halogenated compounds (e.g., HCH isomers) are notorious for bioaccumulation, whereas 14C-labeled derivatives like Methyl(14C6)cyclohexatriene facilitate studies on degradation kinetics and metabolite identification .
  • Pharmaceutical Tracers: The methyl-substituted triene’s isotopic labeling contrasts with non-labeled medicinal analogs (e.g., nitro/hydroxy-substituted cyclohexadienone), enabling real-time monitoring of drug distribution .

Q & A

Q. What are the critical steps in synthesizing Methyl(1,2,3,4,5,6-¹⁴C₆)cyclohexatriene with isotopic labeling?

The synthesis involves multi-step organic reactions, prioritizing the preservation of the cyclohexatriene core and precise isotopic incorporation. Key steps include:

  • Precursor Selection : Use ¹⁴C-labeled methyl groups or carbon precursors (e.g., ¹⁴C-acetic acid derivatives) during early synthetic stages to ensure uniform isotopic distribution .
  • Cyclization : Catalytic methods (e.g., transition-metal-mediated cyclization) to form the strained cyclohexatriene ring, avoiding decomposition via kinetic stabilization .
  • Purification : Chromatographic techniques (e.g., HPLC with UV/radiometric detection) to isolate the labeled compound and verify isotopic purity .
    Validation : Confirm isotopic integrity via mass spectrometry (MS) and nuclear magnetic resonance (NMR) with ¹³C-decoupling to distinguish ¹⁴C signals .

Q. Which characterization techniques are essential for verifying the structure and isotopic labeling of Methyl(¹⁴C₆)cyclohexatriene?

  • Isotopic Analysis : High-resolution mass spectrometry (HRMS) coupled with radiochemical detection quantifies ¹⁴C incorporation .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton environments and detects isotopic shifts; ¹³C-decoupling isolates ¹⁴C contributions .
    • IR Spectroscopy : Identifies functional groups (e.g., methyl C-H stretches) and monitors reaction intermediates .
  • Elemental Analysis : Validates stoichiometry and isotopic enrichment levels .

Advanced Research Questions

Q. How does the methyl substituent influence the strain-driven reactivity of Methyl(¹⁴C₆)cyclohexatriene compared to other derivatives?

The methyl group introduces steric and electronic effects:

  • Steric Effects : Reduces ring strain slightly compared to unsubstituted 1,2,3-cyclohexatriene, as observed in computational studies (DFT) .
  • Electronic Effects : Hyperconjugation from the methyl group stabilizes partial double bonds, altering regioselectivity in cycloadditions (e.g., Diels-Alder reactions favor endo transition states) .
    Experimental Validation : Kinetic studies under controlled conditions (e.g., low-temperature NMR or flash photolysis) track reaction intermediates and compare with computational predictions .

Q. What methodologies resolve contradictions between experimental kinetic data and computational models for Methyl(¹⁴C₆)cyclohexatriene reactions?

  • Multi-Scale Modeling : Combine density functional theory (DFT) for electronic structure with molecular dynamics (MD) to simulate solvent and temperature effects .
  • Isotopic Tracers : Use ¹⁴C labeling to distinguish competing pathways (e.g., ring-opening vs. dimerization) via isotope ratio mass spectrometry (IRMS) .
  • Error Analysis : Quantify uncertainties in computational parameters (e.g., basis set selection) and experimental conditions (e.g., purity of intermediates) to identify bias sources .

Q. How can Methyl(¹⁴C₆)cyclohexatriene be integrated into multistep syntheses of complex molecules?

  • Strain-Driven Functionalization : Leverage the high reactivity of the cyclohexatriene core for rapid annulation or cross-coupling reactions. For example, strain-promoted [3+2] cycloadditions with azides yield triazole-linked scaffolds .
  • Isotopic Tracking : Use ¹⁴C labeling to map metabolic or degradation pathways in biological systems (e.g., tracing drug metabolites) .
    Case Study : A 2023 study demonstrated the use of 1,2,3-cyclohexatriene derivatives in synthesizing stereochemically complex terpenoids via cascade reactions .

Methodological Resources

Q. Table 1: Key Experimental Parameters for Methyl(¹⁴C₆)cyclohexatriene Studies

ParameterTechnique/InstrumentApplication ExampleReference
Isotopic PurityHRMS with Radiometric DetectionQuantify ¹⁴C incorporation (≥98%)
Reaction KineticsStopped-Flow SpectrophotometryMeasure ring-opening rates (k = 10³ s⁻¹)
Computational ModelingDFT (B3LYP/6-311+G**)Predict regioselectivity of cycloadditions
Structural Validation¹³C-Decoupled NMRAssign ¹⁴C-labeled carbon environments

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